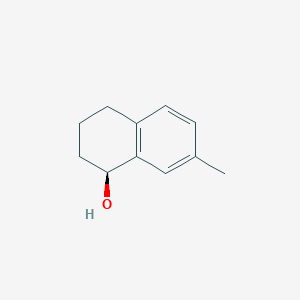
(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes its reactivity with other substances, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, would be determined. These properties can often be predicted using computational chemistry .Scientific Research Applications
Stereoselective Reduction
Research has explored the stereoselectivity in the reduction of various tetrahydronaphthalene derivatives, such as (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. In one study, the catalytic hydrogenation of these compounds showed a preference for yielding cis products (Tippett & Massy-Westropp, 1993).
Synthesis for Cardiovascular Agents
The compound has been involved in the synthesis of various derivatives for potential use as cardiovascular agents. One such study synthesized various derivatives, including trans-6-hydroxy-2-(1-methyl-3-phenylpropyl) amino-1,2,3,4-tetrahydronaphthalen-1-ol, highlighting its potential in this field (Miyake et al., 1983).
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives has been a subject of interest in various studies. For example, the crystal structures of derivatives during efforts towards the total synthesis of elisabethin A were examined, showcasing the compound's role in advanced synthetic chemistry (Kaiser et al., 2023).
Investigation of Isopropyl Methyl Groups
The compound has also been used to study the anisochrony of isopropyl methyl groups in related compounds. This research enhances understanding of magnetic non-equivalence in NMR spectroscopy (Pourahmady et al., 1983).
Synthesis and Characterization
Synthesis and characterization studies, such as the creation of cis and trans-4-d−1-1- tetralol from 1,4-epoxy-1,2,3,4-tetrahydronaphthalene, demonstrate the compound's versatility and importance in organic chemistry (Groenewold & Gross, 1981).
Chiral Auxiliary in Asymmetric Reactions
The compound's derivatives have been used as chiral auxiliaries in asymmetric Reformatsky reactions, a crucial aspect of stereochemistry (Orsini et al., 2005).
Exploration of Ring Pucker in Epoxides
Its derivatives have been used to study ring pucker in dihydroaromatic epoxides, contributing to the understanding of molecular conformation in organic compounds (Zacharias et al., 1995).
Safety And Hazards
properties
IUPAC Name |
(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11-12H,2-4H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNIZDAMIVSNIR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CCC[C@@H]2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



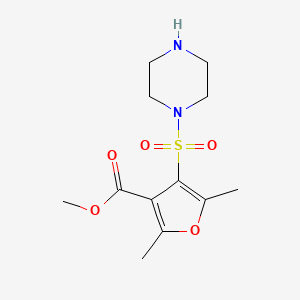
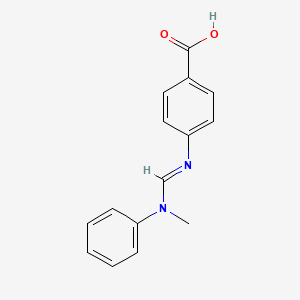
![2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B1416493.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416495.png)
![N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416497.png)
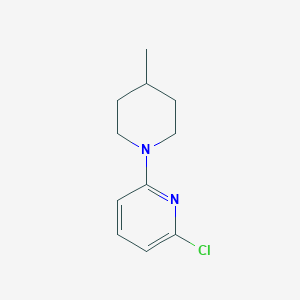
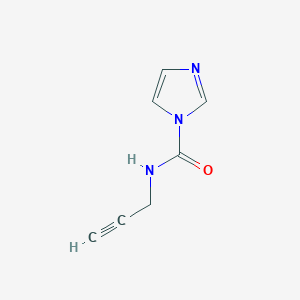
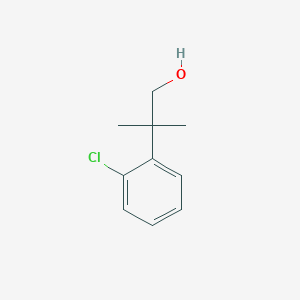
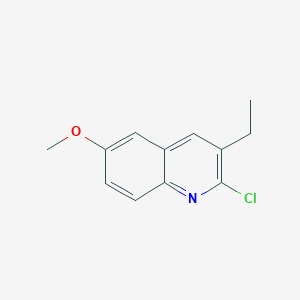
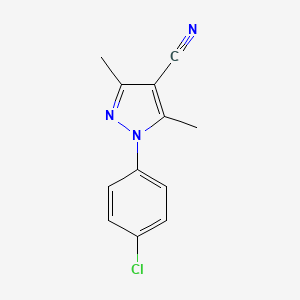

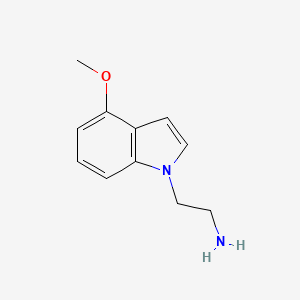
![6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1416510.png)
![{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol](/img/structure/B1416511.png)